Mal-NH-PEG4-CH2CH2COOPFP ester
Overview
Description
Preparation Methods
The synthesis of Mal-NH-PEG4-CH2CH2COOPFP ester involves the reaction of maleimide with polyethylene glycol (PEG) and pentafluorophenyl (PFP) ester. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the formation of the desired ester linkage . Industrial production methods may involve large-scale synthesis in a controlled environment to maintain the purity and consistency of the compound .
Chemical Reactions Analysis
Mal-NH-PEG4-CH2CH2COOPFP ester undergoes various chemical reactions, including substitution and conjugation reactions. Common reagents used in these reactions include nucleophiles such as amines and thiols, which react with the ester group to form stable conjugates . The major products formed from these reactions are bioconjugates, which are used in targeted drug delivery systems.
Scientific Research Applications
Mal-NH-PEG4-CH2CH2COOPFP ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells . In biology and medicine, it is employed in the development of targeted drug delivery systems, enabling the conjugation of drugs or biomolecules to specific targets. This compound is also used in the preparation of bioconjugates for various biomedical applications.
Mechanism of Action
The mechanism of action of Mal-NH-PEG4-CH2CH2COOPFP ester involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest . The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Mal-NH-PEG4-CH2CH2COOPFP ester is unique due to its specific structure and properties as a PEG-based linker. Similar compounds include other PEG-based linkers such as Mal-PEG-alkyne, Mal-PEG-amine, and Mal-PEG-NHS ester . These compounds also serve as linkers in various bioconjugation and drug delivery applications, but this compound is particularly noted for its use in the synthesis of PROTACs .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F5N2O9/c25-19-20(26)22(28)24(23(29)21(19)27)40-18(35)4-7-36-9-11-38-13-14-39-12-10-37-8-5-30-15(32)3-6-31-16(33)1-2-17(31)34/h1-2H,3-14H2,(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERXRSAEZBDOQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F5N2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103012 | |
Record name | Perfluorophenyl 19-(2,5-dioxo-2H-pyrrol-1(5H)-yl)-17-oxo-4,7,10,13-tetraoxa-16-azanonadecan-1-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501103012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1347750-84-8 | |
Record name | 4,7,10,13-Tetraoxa-16-azanonadecanoic acid, 19-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-17-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1347750-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluorophenyl 19-(2,5-dioxo-2H-pyrrol-1(5H)-yl)-17-oxo-4,7,10,13-tetraoxa-16-azanonadecan-1-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501103012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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